molecular formula C16H26 B12574448 Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis- CAS No. 602328-93-8

Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis-

Cat. No.: B12574448
CAS No.: 602328-93-8
M. Wt: 218.38 g/mol
InChI Key: NDXLGHQMYAGVRY-UHFFFAOYSA-N
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Description

Cyclohexane, 1,1’-(cyclopropylidenemethylene)bis- is an organic compound that features a cyclohexane ring with a cyclopropylidenemethylene group attached. This compound is of interest in organic chemistry due to its unique structure and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, 1,1’-(cyclopropylidenemethylene)bis- typically involves the reaction of cyclohexane derivatives with cyclopropylidenemethylene precursors. Common methods include:

    Grignard Reaction: Utilizing Grignard reagents to introduce the cyclopropylidenemethylene group.

    Friedel-Crafts Alkylation: Employing alkyl halides and Lewis acids to form the desired product.

Industrial Production Methods

Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity. These methods often include:

    Catalytic Hydrogenation: To ensure the stability of the cyclohexane ring.

    Distillation and Purification: To isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1,1’-(cyclopropylidenemethylene)bis- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or catalysts.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of cyclohexane derivatives with reduced functional groups.

    Substitution: Formation of halogenated or nitrated cyclohexane derivatives.

Scientific Research Applications

Cyclohexane, 1,1’-(cyclopropylidenemethylene)bis- has various applications in scientific research, including:

    Chemistry: Studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigating its potential as a bioactive compound.

    Medicine: Exploring its use in drug development and pharmaceutical research.

    Industry: Utilizing its unique properties in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexane, 1,1’-(cyclopropylidenemethylene)bis- involves its interaction with molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interacting with Receptors: Modulating receptor activity.

    Altering Cellular Pathways: Affecting signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane, 1,1’-(methylene)bis-: A similar compound with a methylene group instead of cyclopropylidenemethylene.

    Cyclohexane, 1,1’-(ethylidene)bis-: Featuring an ethylidene group.

Uniqueness

Cyclohexane, 1,1’-(cyclopropylidenemethylene)bis- is unique due to its cyclopropylidenemethylene group, which imparts distinct reactivity and properties compared to other cyclohexane derivatives.

Properties

CAS No.

602328-93-8

Molecular Formula

C16H26

Molecular Weight

218.38 g/mol

IUPAC Name

[cyclohexyl(cyclopropylidene)methyl]cyclohexane

InChI

InChI=1S/C16H26/c1-3-7-13(8-4-1)16(15-11-12-15)14-9-5-2-6-10-14/h13-14H,1-12H2

InChI Key

NDXLGHQMYAGVRY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=C2CC2)C3CCCCC3

Origin of Product

United States

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